An In-depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to Ethyl 4-methoxy-1H-pyrrole-2-carboxylate
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active molecules and functional materials.[1][2] Its electron-rich nature makes it a versatile building block in medicinal chemistry, contributing to the structure of blockbuster drugs such as atorvastatin and sunitinib.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic and steric properties, which is crucial for optimizing interactions with biological targets.[1][3] Ethyl 4-methoxy-1H-pyrrole-2-carboxylate incorporates an electron-donating methoxy group and an electron-withdrawing ethyl carboxylate group, creating a unique electronic profile that suggests potential for novel applications.
Proposed Synthesis of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate
Several synthetic strategies can be envisioned for the preparation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate, drawing from established methods for pyrrole synthesis. A plausible and versatile approach is a modification of the Paal-Knorr synthesis or related condensation reactions.[3]
Conceptual Synthetic Pathway
A potential synthetic route could involve the condensation of a suitably functionalized 1,4-dicarbonyl compound or its equivalent with an amine. Given the desired substitution pattern, a multi-step synthesis would likely be required.
Caption: Proposed general synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet chemically sound, procedure based on known transformations of similar substrates.
-
Synthesis of a Key Intermediate: A key step would be the formation of a substituted enamine from a β-ketoester.
-
Cyclization: The enamine would then undergo cyclization with an appropriate reaction partner, such as an α-haloketone, followed by elimination to form the aromatic pyrrole ring.
-
Purification: The crude product would be purified using column chromatography on silica gel, with a suitable eluent system such as a mixture of hexane and ethyl acetate.
Spectroscopic Characterization (Predicted)
The structural elucidation of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl ester group, and the methoxy group. The chemical shifts would be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule, with characteristic shifts for the carbonyl carbon of the ester, the aromatic carbons of the pyrrole ring, and the carbons of the ethyl and methoxy groups.
| Predicted Spectroscopic Data | |
| ¹H NMR (in CDCl₃) | δ (ppm) |
| NH proton | ~8.5-9.5 (broad singlet) |
| Pyrrole CH protons | ~6.0-7.0 (doublets or singlets) |
| OCH₂ (ethyl) | ~4.2-4.4 (quartet) |
| OCH₃ (methoxy) | ~3.8-4.0 (singlet) |
| CH₃ (ethyl) | ~1.2-1.4 (triplet) |
| ¹³C NMR (in CDCl₃) | δ (ppm) |
| C=O (ester) | ~160-165 |
| Pyrrole C-O | ~150-155 |
| Pyrrole C-COOEt | ~120-125 |
| Other Pyrrole C | ~100-115 |
| OCH₂ (ethyl) | ~60-65 |
| OCH₃ (methoxy) | ~55-60 |
| CH₃ (ethyl) | ~14-16 |
| IR (KBr) | ν (cm⁻¹) |
| N-H stretch | ~3300-3400 |
| C=O stretch (ester) | ~1680-1700 |
| C-O stretch (methoxy) | ~1250-1280 |
| Mass Spectrometry (EI) | m/z |
| Molecular Ion [M]⁺ | Calculated for C₉H₁₁NO₃ |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: The IR spectrum would likely display a characteristic N-H stretching band, a strong carbonyl absorption from the ester group, and C-O stretching bands for the ether and ester functionalities.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of an ethyl ester and a methoxy-substituted pyrrole.
Reactivity and Mechanistic Considerations
The reactivity of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing ethyl carboxylate group on the electron-rich pyrrole ring.[7][8][9]
Electrophilic Aromatic Substitution
The pyrrole ring is highly susceptible to electrophilic attack. The methoxy group at the 4-position further activates the ring, while the carboxylate at the 2-position deactivates it. The regioselectivity of electrophilic substitution will be directed by the combined influence of these groups.
Caption: Electrophilic substitution on the pyrrole ring.
N-Functionalization
The pyrrole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated, providing a handle for further molecular elaboration.[10][11]
Hydrolysis of the Ester
The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.
Applications in Drug Discovery and Materials Science
Substituted pyrroles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3] The unique substitution pattern of Ethyl 4-methoxy-1H-pyrrole-2-carboxylate makes it an attractive candidate for the synthesis of novel bioactive compounds.[2][12][13]
-
Anticancer Agents: The pyrrole core is present in numerous anticancer drugs.[12] Functionalization of this scaffold can lead to the discovery of new agents that target specific pathways in cancer cells.
-
Antimicrobial and Antiviral Agents: Pyrrole derivatives have shown promising activity against various pathogens.[12]
-
Organic Electronics: The electron-rich nature of the pyrrole ring makes it suitable for applications in organic electronics, such as in the design of conductive polymers and organic light-emitting diodes (OLEDs).
Safety, Handling, and Disposal
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 4-methoxy-1H-pyrrole-2-carboxylate. While specific toxicity data is not available, general guidelines for handling functionalized pyrroles should be followed.[14][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 4-methoxy-1H-pyrrole-2-carboxylate represents a promising, albeit not extensively documented, chemical entity with significant potential in various scientific domains. This guide, by synthesizing information from related structures and fundamental chemical principles, provides a solid foundation for researchers interested in exploring its synthesis and applications. The unique electronic and structural features of this molecule warrant further investigation, which could lead to the development of novel therapeutics and advanced materials.
References
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Laha, J. K., Hunjan, M. K., Hegde, S., & Gupta, A. (2020). Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. Organic Chemistry Portal. [Link]
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ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
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MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
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NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]
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Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]
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